molecular formula C9H10N4O3 B8467140 5,6-Diamino-1-furfuryluracil CAS No. 230644-89-0

5,6-Diamino-1-furfuryluracil

Cat. No.: B8467140
CAS No.: 230644-89-0
M. Wt: 222.20 g/mol
InChI Key: SCXRUKKEZHRRDA-UHFFFAOYSA-N
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Description

5,6-Diamino-1-furfuryluracil is a modified uracil derivative featuring amino groups at the 5- and 6-positions and a furfuryl substituent at the 1-position. Its synthesis typically involves multi-step reactions, including alkylation and amidation, as demonstrated in studies on related carboxamide derivatives . The furfuryl group introduces steric bulk and aromaticity, which may influence molecular conformation and intermolecular interactions, as evidenced by X-ray crystallography and DFT calculations in similar compounds .

Properties

CAS No.

230644-89-0

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

5,6-diamino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N4O3/c10-6-7(11)13(9(15)12-8(6)14)4-5-2-1-3-16-5/h1-3H,4,10-11H2,(H,12,14,15)

InChI Key

SCXRUKKEZHRRDA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 5,6-Diamino-1-furfuryluracil with two analogs: 5,6-Diamino-1-Methyluracil and 5-Fluorouracil.

Property This compound 5,6-Diamino-1-Methyluracil 5-Fluorouracil
Substituents 1-Furfuryl, 5,6-diamino 1-Methyl, 5,6-diamino 5-Fluoro, 2,4-dione
Molecular Formula C₉H₁₀N₄O₃* C₅H₈N₄O₂ C₄H₃FN₂O₂
Molecular Weight (g/mol) ~238.21† 155.15 130.08
Solubility Limited data‡ Limited data Moderate (aqueous)
Key Applications Research chemical, potential nucleic acid analog Laboratory reagent Chemotherapy (antimetabolite)

*Derived from uracil (C₄H₄N₂O₂) + furfuryl (C₅H₅O) + 2 amino groups. †Calculated based on formula.

Key Observations:
  • Electronic Properties: The 5,6-diamino groups in both diaminouracils contrast with the electron-withdrawing fluorine in 5-Fluorouracil, which disrupts nucleotide metabolism in cancer cells .

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